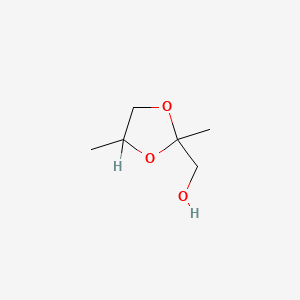

1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Descripción

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS: 53951-43-2) is a cyclic ether derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.1577 g/mol . Its IUPAC name is 2,5-dimethyl-2-(hydroxymethyl)-1,3-dioxolane, and its InChIKey (YYMZBDSPZJJXJM-UHFFFAOYSA-N) reflects its unique stereochemistry . This compound is structurally characterized by a dioxolane ring (a five-membered ring containing two oxygen atoms) substituted with two methyl groups at positions 2 and 4, along with a hydroxymethyl group at position 2.

It has been identified in phytochemical studies as a secondary metabolite in Nicotiana glauca (tree tobacco), where it constituted 87.91% of the volatile phytocomponents in certain geographic samples . Additionally, it has been detected in catalytic lignin depolymerization processes, suggesting roles in green chemistry and biofuel production .

Propiedades

IUPAC Name |

(2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMZBDSPZJJXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337111 | |

| Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53951-43-2 | |

| Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization Pathway

The Sakaguchi method’s success hinges on the bromate-hydrogensulfite redox cycle, which generates $$ \text{HOBr} $$. This electrophilic bromine species abstracts a hydrogen from the glycol, forming a bromohydrin intermediate. Intramolecular nucleophilic attack by the adjacent hydroxyl group then closes the dioxolane ring.

Solvent-Free Dynamics

In the solvent-free approach, $$ \text{p-TsOH} $$ protonates the carbonyl oxygen of 2,2-propanal dimethyl acetal, facilitating nucleophilic attack by glycerol’s hydroxyl groups. Methanol elimination drives the equilibrium toward acetal formation, achieving near-quantitative yields.

Industrial and Environmental Considerations

The solvent-free method (CN102558132A) aligns with green chemistry principles by eliminating volatile organic solvents and minimizing waste. In contrast, the hydrogenolysis route (US6143908A) demands high-pressure equipment and noble metal catalysts, increasing operational costs.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioxolane-2-methanol, 2,4-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).

Reducing Agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .

Aplicaciones Científicas De Investigación

1,3-Dioxolane-2-methanol, 2,4-dimethyl- is an organic compound with the molecular formula and a molecular weight of 132.1577 g/mol . It is also known as 2,4-Dimethyl-1,3-dioxolane-2-methanol and 2,5-Dimethyl-2-(hydroxymethyl)-1,3-dioxolane. This compound features a dioxolane ring structure, which gives it unique chemical properties. The SMILES notation for the compound is .

Scientific Research Applications

1,3-Dioxolane-2-methanol, 2,4-dimethyl- has found use in scientific research across diverse fields.

Catalysis and Organometallic Chemistry

1,3-Dioxolane-2-methanol, 2,4-dimethyl- can form stable complexes with certain metals, making it useful in catalysis and as a ligand in organometallic chemistry. The specific methods of application and experimental procedures depend on the particular experiment being conducted, and the outcomes depend on the specifics of the experiment.

Biofuel Production

This compound is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), which is an oxygenated additive to fuel. One production process involves a two-step activated carbon preparation technique from corncob, where the acidic catalyst AAC-CC resulted in an 80.3% glycerol conversion in lab experiments.

Household and Industrial Cleaning Products

1,3-Dioxolane-2-methanol, 2,4-dimethyl- is used in various cleaning products, such as air fresheners, all-purpose cleaners, floor cleaners, wood cleaners, and laundry detergents. It is typically mixed with other ingredients to form the cleaning product, enhancing its effectiveness.

Organic Synthesis

In organic synthesis, 1,3-Dioxolane-2-methanol, 2,4-dimethyl- is employed in the preparation of a chiral allylic triol through the extrusion of sulfur dioxide from an alpha, beta-epoxysulfone. The specific outcomes depend on the experiment.

Mass Spectrometry

This compound is used in mass spectrometry for identifying compounds within a sample by measuring the mass-to-charge ratio and abundance of gas-phase ions. The compound is ionized and separated based on its mass-to-charge ratio, with the specific outcomes depending on the experiment.

Other Applications

- Protective Group: 1,3-Dioxolane-2-methanol, 2,4-dimethyl- can be used as a protective group for carbonyl compounds, providing stability against nucleophiles and bases.

- Intermediate in Synthesis: It is used as an intermediate for medicines and agricultural chemicals .

- Polymer Synthesis: It can be used in the synthesis of polymers, rubber goods, and paint materials.

Reactions

In the oxidation of 1,3-dioxolane, the compound mainly yields two primary radicals: 1,3-dioxolan-2-yl and 1,3-dioxolan-4-yl, with the 1,3-dioxolan-2-yl radical forming faster under all investigated conditions . This is due to the lower bond dissociation energy of the C-H bond at the methylene side compared to the C-H bond at the ethylene side .

Mecanismo De Acción

The mechanism of action of 1,3-dioxolane-2-methanol, 2,4-dimethyl- involves its interaction with molecular targets through its dioxolane ring structure. The compound can form hemiacetals with carbonyl compounds, which act as intermediates in various chemical reactions . These interactions are facilitated by the presence of acid catalysts, which enhance the compound’s reactivity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Isomers

1,3-Dioxolane-4-methanol, 2,2-dimethyl- (CAS: 100-79-8)

- Molecular Formula : C₆H₁₂O₃ (identical to the target compound) .

- Key Differences: Substituent positions: Methyl groups at positions 2 and 2 (rather than 2 and 4), with the hydroxymethyl group at position 3. InChIKey: RNVYQYLELCKWAN-UHFFFAOYSA-N . Synonyms: Glycerol dimethyl ketal, α,β-isopropylidene glycerol .

- Applications : Used as a solvent or protecting group in organic synthesis due to its ketal structure .

2,4-Dimethyl-1,3-dioxolane-2-methanol

Physical and Chemical Properties

Key Observations :

- Despite identical molecular formulas, the positional isomerism leads to distinct physicochemical properties.

Actividad Biológica

Overview

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS No. 53951-43-2) is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The biological activity of 1,3-Dioxolane-2-methanol, 2,4-dimethyl- is believed to be linked to its structural properties which allow it to interact with carbonyl compounds. It may form adducts with these compounds, acting as intermediates in biochemical pathways. The compound's high miscibility with both water and organic solvents suggests it can influence various metabolic processes involving carbonyl compounds.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Properties : Studies have identified that certain derivatives possess antimicrobial effects, making them potential candidates for the development of new antimicrobial agents .

- Anti-inflammatory Activity : Some studies suggest that compounds related to 1,3-Dioxolane-2-methanol can exhibit anti-inflammatory properties which are crucial for therapeutic applications .

- Cytotoxic Effects : The compound has shown cytotoxicity against various cancer cell lines, indicating its potential use in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of 1,3-Dioxolane-2-methanol remains largely unexplored. However, its ability to interact with various solvents suggests a complex absorption and distribution mechanism within biological systems. Further studies are needed to elucidate its bioavailability and metabolism.

Case Studies

- Antiproliferative Activity : In a study involving extracts from Moquiniastrum polymorphum, it was found that treatment with fractions containing 1,3-Dioxolane-2-methanol resulted in significant decreases in cell proliferation in activated hepatic stellate cells. The lowest effective concentration was noted at 60 μg/mL .

- Chemical Processing : Another study demonstrated the use of this compound in lignin depolymerization processes at elevated temperatures (300 °C), showcasing its role as a solvent that enhances product yields from biomass conversion .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with 1,3-Dioxolane-2-methanol and its derivatives:

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Acetaldehyde + PO | SnCl₄ | CH₂Cl₂ | Reflux | 17.6 |

Basic: What safety protocols are critical when handling 2,4-dimethyl-1,3-dioxolane derivatives?

Answer:

Critical safety measures include:

Q. Emergency procedures :

- Inhalation : Relocate to fresh air; administer oxygen if needed.

- Skin contact : Wash with soap/water for 15 minutes.

Basic: What analytical techniques characterize 2,4-dimethyl-1,3-dioxolane derivatives?

Answer:

- GC-MS : Retention time (18.71 min) and molecular ion (m/z 288.4 [M]⁺) confirm identity .

- ¹H NMR : Key signals include δ 1.2–1.4 ppm (C2/C4-CH₃) and δ 3.6–4.0 ppm (dioxolane-OCH₂) .

- Elemental analysis : C 58.79%, H 9.72% (vs. calc. C 58.78%, H 9.87%) validates purity .

Advanced: How can chromatographic strategies resolve stereoisomers of this compound?

Answer:

- Chiral GC columns : β-DEX™ 120 achieves baseline separation (R > 1.5) for cis/trans isomers, with retention times varying by 0.5–1.0 min .

- HPLC with CSPs : Cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers via hydrogen bonding and steric interactions.

- Multivariate modeling : Retention indices across columns predict isomer identity using principal component analysis (PCA).

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies arise from:

Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) and metrics (IC₅₀ vs. inhibition zones) .

Purity issues : GC-MS reveals co-eluting impurities (e.g., 16-Heptadecenal at 0.11–0.13%) .

Solvent effects : DMSO vs. aqueous solutions alter membrane permeability.

Q. Validation steps :

- Standardize assays (e.g., CLSI guidelines).

- Purify compounds to >98% via preparative HPLC.

- Conduct SAR studies to isolate active moieties.

Advanced: What computational methods predict thermal stability, and how do they compare with experimental data?

Answer:

Q. Discrepancies :

- Solvent interactions in experimental setups.

- Impurity-induced catalytic effects.

Calibration : Use reference compounds (e.g., 1,3-dioxolane) to improve accuracy.

Advanced: How do reaction conditions influence stereochemical outcomes in synthesis?

Answer:

- Catalyst chirality : Chiral Brønsted acids (e.g., BINOL-phosphate) induce enantioselectivity.

- Solvent polarity : Polar solvents stabilize transition states, favoring specific diastereomers.

- Temperature : Lower temps (0–25°C) favor kinetic products; higher temps (reflux) favor thermodynamic control .

Basic: How is this compound identified in complex mixtures (e.g., plant extracts)?

Answer:

- GC-MS library matching : Compare retention indices (e.g., 18.71 min) and fragmentation patterns to databases .

- Co-injection with standards : Confirm identity by spiking samples with authentic reference material.

Q. Table 2: GC-MS Parameters for Identification

| Parameter | Value |

|---|---|

| Retention time | 18.71 min |

| Molecular ion (m/z) | 288.4 |

| Match factor | ≥85% (NIST library) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.